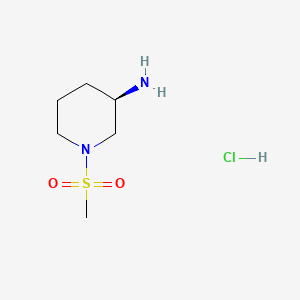

(3R)-1-methanesulfonylpiperidin-3-aminehydrochloride

CAS No.:

Cat. No.: VC18183580

Molecular Formula: C6H15ClN2O2S

Molecular Weight: 214.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H15ClN2O2S |

|---|---|

| Molecular Weight | 214.71 g/mol |

| IUPAC Name | (3R)-1-methylsulfonylpiperidin-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-4-2-3-6(7)5-8;/h6H,2-5,7H2,1H3;1H/t6-;/m1./s1 |

| Standard InChI Key | MJAGCBBGJUYWPB-FYZOBXCZSA-N |

| Isomeric SMILES | CS(=O)(=O)N1CCC[C@H](C1)N.Cl |

| Canonical SMILES | CS(=O)(=O)N1CCCC(C1)N.Cl |

Introduction

Chemical Structure and Nomenclature

The IUPAC name for this compound is (3R)-1-(methylsulfonyl)piperidin-3-amine hydrochloride, reflecting its stereospecific configuration and functional groups . The piperidine ring adopts a chair conformation, with the methanesulfonyl group (–SO₂CH₃) occupying the axial position at the 1-carbon and the amine group (–NH₂) at the equatorial 3-carbon. This spatial arrangement influences its reactivity and interaction with biological targets.

The molecular formula C₆H₁₄ClN₂O₂S corresponds to a molecular weight of 213.71 g/mol. The SMILES notation for the compound is CS(=O)C1CCCN(C1)N.Cl, encoding the sulfonyl group, piperidine backbone, and hydrochloride counterion .

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄ClN₂O₂S |

| Molecular Weight | 213.71 g/mol |

| EC Number | 851-764-8 |

| IUPAC Name | (3R)-1-(methylsulfonyl)piperidin-3-amine hydrochloride |

Applications in Pharmaceutical Research

(3R)-1-Methanesulfonylpiperidin-3-amine hydrochloride is primarily utilized as a building block in drug discovery. Piperidine derivatives are prominent in DPP-IV inhibitors, which treat type 2 diabetes by modulating incretin hormones . The sulfonyl group enhances binding affinity to enzymatic pockets, while the chiral center ensures target specificity.

Recent studies hypothesize its role in synthesizing protease inhibitors and kinase modulators, though clinical data remain proprietary .

Future Directions

Further research should prioritize:

-

Pharmacokinetic Studies: Elucidating absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Target Validation: Confirming efficacy in disease-specific in vitro and in vivo models.

-

Process Optimization: Developing scalable synthetic routes for industrial production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume